Cas no 1689-73-2 (Phenol,4-[(phenylimino)methyl]-)
![Phenol,4-[(phenylimino)methyl]- structure](https://it.kuujia.com/scimg/cas/1689-73-2x500.png)
1689-73-2 structure
Nome del prodotto:Phenol,4-[(phenylimino)methyl]-
Phenol,4-[(phenylimino)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-[(phenylimino)methyl]-
- 4-(anilinomethylidene)cyclohexa-2,5-dien-1-one
- 4-(Phenyliminomethyl)phenol
- 1-(4-Hydroxybenzylidene) aniline
- 4-((1E)-2-phenyl-2-azavinyl)phenol
- 4-[(phenylimino)methyl]phenol
- 4-Hydroxybenzalaniline
- 4'-hydroxybenzylideneaniline
- 4-hydroxybenzylideneaniline
- N-(4-hydroxybenzylidene)anili
- N-(p-Hydroxybenzylidene)aniline
- N-p-Hydroxybenzalaniline
- NSC32434
- Phenol, 4-((phenylimino)methyl)-
- p-hydroxybenzylideneaniline
- SureCN2311078
- KAFOXNBOSQXQDL-UHFFFAOYSA-N
- 4-hydroxybenzal aniline
- (E)-4-((phenylimino)methyl)phenol? (Ezetimibe Impurity pound(c)
- KAFOXNBOSQXQDL-GXDHUFHOSA-N
- BDBM50529601
- BS-50558
- CBDivE_002073
- 4-[(E)-(Phenylimino)methyl]phenol
- 1689-73-2
- E76485
- TimTec1_001269
- Phenol, 4-[(phenylimino)methyl]-
- alpha-Phenylimino-p-cresol
- 4-hydroxybenzylidene-aniline
- HMS1537J15
- NSC 32434
- BRD-K20643289-001-01-8
- NCGC00174610-01
- DTXSID9061885
- GNE5J446UD
- AKOS016038554
- AKOS003672104
- CS-0164723
- 4-((phenylimino)methyl)phenol
- SCHEMBL2311078
- 2505-66-0
- Phenol, p-(N-phenylformimidoyl)-
- MFCD00029728
- 4-(N-phenylformimidoyl)phenol
- N-(4-hydroxybenzylidene)aniline
- CHEMBL1091624
- AKOS003808183
- 4-[(E)-(Phenylimino)methyl]phenol #
- NSC-32434
- SY316747
- Phenol, 4-[(E)-(phenylimino)methyl]-
-
- Inchi: InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,14H
- Chiave InChI: VCZFRGSYWKUOPL-UHFFFAOYSA-N
- Sorrisi: O=C1C=C/C(=C/NC2=CC=CC=C2)/C=C1
Proprietà calcolate
- Massa esatta: 197.08413
- Massa monoisotopica: 197.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.279
- Punto di ebollizione: 347.4°C at 760 mmHg
- Punto di infiammabilità: 145°C
- Indice di rifrazione: 1.744
- PSA: 29.1
- LogP: 3.14280
Phenol,4-[(phenylimino)methyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-5g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 5g |
172.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-1g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 1g |
56.0CNY | 2021-07-10 | |
A2B Chem LLC | AF18566-250mg |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 250mg |
$85.00 | 2024-04-20 | |
A2B Chem LLC | AF18566-100mg |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 100mg |
$55.00 | 2024-04-20 | |
A2B Chem LLC | AF18566-5g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 5g |
$502.00 | 2024-04-20 | |
A2B Chem LLC | AF18566-10g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 10g |
$844.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-20g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 20g |
555.0CNY | 2021-07-10 | |
A2B Chem LLC | AF18566-1g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 1g |
$174.00 | 2024-04-20 |
Phenol,4-[(phenylimino)methyl]- Letteratura correlata
-
1. Hydrogen bonding and substituent group effects in phénols. Part I. Apparent dipole moments and infrared spectra of N-(4-hydroxybenzylidene)-4-substituted-anilines in benzene, carbon tetrachloride, and dioxanD. C. Colinese J. Chem. Soc. B 1971 857
-
2. Self-protonation mechanism in the electroreduction of hydroxyiminesAbdirisak Ahmed Isse,Ahmed Maye Abdurahman,Elio Vianello J. Chem. Soc. Perkin Trans. 2 1996 597
-
Wuhou Fan,Yong Jin,Liangjie Shi,Rong Zhou,Weining Du J. Mater. Chem. A 2020 8 6757
1689-73-2 (Phenol,4-[(phenylimino)methyl]-) Prodotti correlati
- 470668-97-4(O1-tert-butyl O2-methyl 2-methylpiperidine-1,2-dicarboxylate)
- 135334-16-6(2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone)
- 1822674-60-1(1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene)
- 60272-21-1(1-Acetyl-3,4-dihydrobenzcdindol-5-(1H)-one)
- 2172259-58-2(3-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)
- 2229665-92-1(1-(but-1-en-1-yl)-4,4-difluorocyclohexylmethanamine)
- 830346-80-0(3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid)
- 380191-70-8([(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate)
- 891115-17-6(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide)
- 2137930-61-9(1-Pentanone, 1-[3-(aminomethyl)-3-hydroxy-1-pyrrolidinyl]-2-methyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1689-73-2)Phenol,4-[(phenylimino)methyl]-

Purezza:99%/99%
Quantità:25g/5g
Prezzo ($):563/207